REACTION_CXSMILES
|
[C:1]([O:7][CH2:8]C)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10](OC)(=O)[CH2:11][SH:12].[Na]>ClCCl>[OH:4][C:3]1[CH:5]=[C:11]([CH3:10])[S:12][C:2]=1[C:1]([O:7][CH3:8])=[O:6] |^1:15|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the method
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(SC(=C1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |